2,2,3,3-Tetramethoxy-4-phenyl-cyclobutane-1,1-dicarbonitrile
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Overview
Description
2,2,3,3-Tetramethoxy-4-phenyl-cyclobutane-1,1-dicarbonitrile is an organic compound that belongs to the class of cyclobutanes. Cyclobutanes are cyclic hydrocarbons with a four-membered ring structure. This particular compound is characterized by the presence of methoxy groups and phenyl substituents, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetramethoxy-4-phenyl-cyclobutane-1,1-dicarbonitrile typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the desired cyclobutane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetramethoxy-4-phenyl-cyclobutane-1,1-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
2,2,3,3-Tetramethoxy-4-phenyl-cyclobutane-1,1-dicarbonitrile has various applications in scientific research, including:
Chemistry: Used as a model compound to study cyclobutane chemistry and reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetramethoxy-4-phenyl-cyclobutane-1,1-dicarbonitrile involves its interaction with specific molecular targets. The methoxy and phenyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A cyclobutane derivative with different substituents.
Benzene, 1,2,3,4-tetramethoxy-5-(2-propenyl)-: A benzene derivative with methoxy groups.
Uniqueness
2,2,3,3-Tetramethoxy-4-phenyl-cyclobutane-1,1-dicarbonitrile is unique due to its specific combination of methoxy and phenyl groups, which confer distinct chemical and biological properties. Its cyclobutane ring structure also contributes to its uniqueness compared to other similar compounds.
Properties
CAS No. |
56069-52-4 |
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Molecular Formula |
C16H18N2O4 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
2,2,3,3-tetramethoxy-4-phenylcyclobutane-1,1-dicarbonitrile |
InChI |
InChI=1S/C16H18N2O4/c1-19-15(20-2)13(12-8-6-5-7-9-12)14(10-17,11-18)16(15,21-3)22-4/h5-9,13H,1-4H3 |
InChI Key |
WDGAWWIRFSEZCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C(C(C1(OC)OC)(C#N)C#N)C2=CC=CC=C2)OC |
Origin of Product |
United States |
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